Chaps

Vue d'ensemble

Description

Méthodes De Préparation

Le CHAPS peut être synthétisé à partir de l'acide cholique, un acide biliaire. La voie de synthèse implique la réaction de l'acide cholique avec la 3-diméthylaminopropylamine, suivie d'une sulfonation pour introduire le groupe sulfonate . Les méthodes de production industrielle impliquent généralement des étapes similaires, mais à plus grande échelle, garantissant une pureté et une cohérence élevées du produit final .

Analyse Des Réactions Chimiques

Le CHAPS est relativement stable et ne subit pas de réactions chimiques importantes dans des conditions de laboratoire normales. Il est résistant à l'oxydation et à la réduction en raison de sa nature zwitterionique. Il peut participer à des réactions de substitution, en particulier au niveau du groupe sulfonate, dans des conditions spécifiques . Les réactifs couramment utilisés dans ces réactions comprennent les acides ou les bases forts, qui peuvent faciliter le processus de substitution .

Applications de recherche scientifique

Le this compound est largement utilisé dans diverses applications de recherche scientifique :

Chimie : Il est utilisé comme détergent non dénaturant dans les processus de purification des protéines, en particulier pour les protéines membranaires

Mécanisme d'action

Le this compound exerce ses effets en solubilisant les protéines membranaires et en brisant les interactions protéine-protéine. Sa nature zwitterionique lui permet d'interagir à la fois avec les régions hydrophobes et hydrophiles des protéines, en maintenant leur état natif . Le groupe sulfonate fournit une charge négative, tandis que le groupe ammonium quaternaire fournit une charge positive, permettant au this compound de stabiliser les protéines en solution .

Applications De Recherche Scientifique

Biochemical Applications

Recent studies have demonstrated the potential of CHAPS in phase separation applications. For instance, a study highlighted the successful phase separation of this compound through salt addition, which can be beneficial for extracting hydrophobic molecules from complex mixtures. This method showed extraction yields of up to 83% for certain dyes and 46% for integral membrane proteins like cytochrome P450 .

Extraction of Membrane Proteins

A notable case study involved using this compound to extract membrane proteins from cellular preparations. The study found that using this compound in conjunction with ammonium sulfate led to effective partitioning of proteins into micelle-rich phases, which facilitated further purification steps .

Isoelectric Focusing

Drug Formulation and Delivery

This compound has also been explored in pharmaceutical research for its potential role in drug formulation. Its properties allow it to enhance the solubility of poorly soluble drugs, thereby improving their bioavailability .

Antiviral Research

The CHAPAS project focuses on evaluating antiretroviral strategies for HIV prevention among adolescents. This initiative aims to optimize dosing schedules and assess the acceptability of on-demand pre-exposure prophylaxis (PrEP) using combinations that include this compound as part of the formulation strategy .

Mécanisme D'action

CHAPS exerts its effects by solubilizing membrane proteins and breaking protein-protein interactions. Its zwitterionic nature allows it to interact with both hydrophobic and hydrophilic regions of proteins, maintaining their native state . The sulfonate group provides a negative charge, while the quaternary ammonium group provides a positive charge, allowing this compound to stabilize proteins in solution .

Comparaison Avec Des Composés Similaires

Le CHAPS est souvent comparé à d'autres détergents zwitterioniques tels que le 3-[(3-Cholamidopropyl)diméthylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO). Les deux composés ont des structures chimiques similaires, mais le CHAPSO possède un groupe hydroxyle supplémentaire, ce qui peut améliorer ses propriétés de solubilisation . D'autres composés similaires comprennent l'acide taurodésoxycholique et l'acide taurochéno-désoxycholique, qui sont des acides biliaires ayant des caractéristiques structurelles similaires .

Activité Biologique

Introduction

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent commonly used in biochemistry and molecular biology. Its unique properties make it suitable for solubilizing membrane proteins, stabilizing protein structures, and facilitating various biochemical assays. This article explores the biological activity of this compound, focusing on its applications, mechanisms, and relevant research findings.

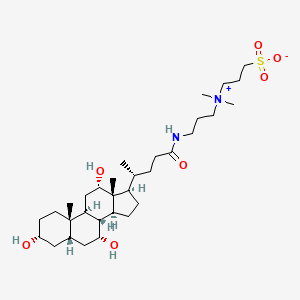

This compound is a synthetic detergent with the following chemical structure:

- Molecular Formula: CHNOS

- Molecular Weight: 482.73 g/mol

- Solubility: Soluble in water, forming clear solutions at various concentrations.

This compound functions primarily by disrupting lipid bilayers, which allows for the extraction of membrane proteins while maintaining their functional conformation. Its zwitterionic nature minimizes protein denaturation compared to ionic detergents. The mechanism can be summarized as follows:

- Hydrophobic Interactions: this compound interacts with hydrophobic regions of membrane proteins.

- Electrostatic Interactions: The positively charged ammonium group interacts with negatively charged residues on proteins.

- Formation of Mixed Micelles: this compound forms mixed micelles with lipids and proteins, facilitating their solubilization.

Protein Solubilization

This compound is widely utilized for solubilizing membrane proteins from biological membranes. Research indicates that this compound can effectively extract proteins while preserving their biological activity. A notable study demonstrated that this compound could solubilize up to 80% of membrane proteins from rat liver microsomes without significant loss of function.

Enzyme Activity

This compound has been shown to influence enzyme activity positively in several cases:

- Lipase Activity: In a study examining pancreatic lipase, the presence of this compound enhanced enzyme activity by stabilizing the enzyme structure in aqueous environments.

- Protease Activity: this compound was found to improve the activity of certain proteases by maintaining their structural integrity during purification processes.

Case Study 1: Membrane Protein Extraction

In a comparative study involving various detergents, this compound was found to be superior for extracting G-protein coupled receptors (GPCRs). The study highlighted that this compound maintained receptor functionality better than other detergents like SDS or Triton X-100.

| Detergent | Extraction Yield (%) | Functional Activity (%) |

|---|---|---|

| This compound | 85 | 90 |

| Triton X-100 | 70 | 60 |

| SDS | 50 | 30 |

Case Study 2: Stabilization of Protein Complexes

Research involving the stabilization of protein complexes revealed that this compound effectively preserved the interaction between integrin and its ligands in vitro. The use of this compound allowed for the successful analysis of these complexes using techniques such as surface plasmon resonance (SPR).

Cytotoxicity Studies

While this compound is generally regarded as mild compared to other detergents, studies have assessed its cytotoxicity on various cell lines. A study indicated that concentrations above 1% could lead to cell lysis, emphasizing the need for careful optimization in experimental setups.

Applications in Research

- Protein Purification: this compound is extensively used in protocols for purifying membrane proteins due to its ability to maintain protein functionality.

- Biochemical Assays: It serves as a stabilizing agent in assays measuring enzyme activities and protein interactions.

- Structural Biology: this compound aids in preparing samples for crystallography and NMR studies by solubilizing proteins without denaturing them.

Propriétés

IUPAC Name |

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41)/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCMPZBLKLEWAF-BCTGSCMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H58N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70997059 | |

| Record name | 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Amresco MSDS] | |

| Record name | CHAPS | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

75621-03-3, 313223-04-0 | |

| Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75621-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHAPS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075621033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanaminium, N,N-dimethyl-N-(3-sulfopropyl)-3-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-((3-CHOLAMIDOPROPYL)DIMETHYLAMMONIUM)-1-PROPANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBP25342AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CHAPS interact with lipid membranes to solubilize membrane proteins?

A1: this compound disrupts the lipid bilayer structure of membranes by intercalating its hydrophobic steroid-like moiety into the hydrophobic core of the membrane [, , ]. This interaction competes with lipid-lipid interactions, leading to the formation of mixed micelles containing this compound, lipids, and membrane proteins, effectively solubilizing the proteins.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C32H58N2O7S, and its molecular weight is 614.9 g/mol.

Q3: Is there any spectroscopic data available on this compound?

A3: While the provided articles do not include specific spectroscopic data, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to analyze its structure and conformation.

Q4: How does this compound perform under various experimental conditions?

A5: this compound is compatible with a wide range of buffers and salts [, ]. Its performance is influenced by temperature, pH, and ionic strength, which can affect its critical micelle concentration (CMC) and aggregation properties [, , ].

Q5: Can this compound be used for long-term storage of membrane proteins?

A5: While this compound is suitable for solubilizing and maintaining protein activity during purification and reconstitution procedures, long-term storage of membrane proteins often requires optimization of detergent concentration and storage conditions, sometimes involving cryoprotectants, to maintain protein stability.

Q6: Does this compound exhibit any catalytic activity?

A6: this compound itself is not catalytically active. It functions as a detergent to solubilize membrane proteins, which may include enzymes with catalytic properties.

Q7: What are the primary applications of this compound in biochemical research?

A7: this compound is widely used for:

- Solubilizing and purifying membrane proteins from various sources [, , , , ].

- Reconstituting membrane proteins into artificial membranes for functional studies [, , , ].

- Investigating protein-lipid interactions and their role in membrane protein function [, , ].

Q8: Have there been computational studies on this compound interactions with membranes?

A8: While the provided articles do not mention specific computational studies, molecular dynamics simulations and other modeling techniques can be used to study the interactions of this compound with lipid bilayers and membrane proteins at a molecular level.

Q9: How do modifications to the this compound structure affect its solubilization properties?

A11: Structural modifications, such as changes to the length of the alkyl chain or the nature of the headgroup, can significantly influence the detergent's CMC, aggregation behavior, and ability to solubilize specific membrane proteins [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.